molecular formula C5H11Cl2O3P B13700488 2-Isopropoxyethyl Phosphorodichloridate

2-Isopropoxyethyl Phosphorodichloridate

Cat. No.: B13700488
M. Wt: 221.02 g/mol
InChI Key: BPJCTFHWEQDLFG-UHFFFAOYSA-N
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Description

2-Isopropoxyethyl Phosphorodichloridate is an organophosphorus compound with the molecular formula C5H11Cl2O3P. It is a colorless to pale yellow liquid that is highly reactive and used in various chemical synthesis processes. This compound is known for its role in the preparation of other organophosphorus compounds and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropoxyethyl Phosphorodichloridate can be synthesized through the reaction of phosphoryl chloride with isopropoxyethanol in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. The general reaction scheme is as follows:

POCl3+C3H7OCH2CH2OHC5H11Cl2O3P+HCl\text{POCl}_3 + \text{C}_3\text{H}_7\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_5\text{H}_{11}\text{Cl}_2\text{O}_3\text{P} + \text{HCl} POCl3​+C3​H7​OCH2​CH2​OH→C5​H11​Cl2​O3​P+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at specific temperatures. The reaction is monitored to control the release of hydrogen chloride gas, which is a byproduct. The final product is then purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxyethyl Phosphorodichloridate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and alcohols, leading to the substitution of the chlorine atoms.

    Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives and hydrochloric acid.

    Alcoholysis: Reacts with alcohols to form corresponding alkyl phosphates.

Common Reagents and Conditions

    Amines: Used in nucleophilic substitution reactions to replace chlorine atoms.

    Alcohols: React with the compound to form alkyl phosphates.

    Water: Causes hydrolysis, leading to the formation of phosphoric acid derivatives.

Major Products Formed

    Alkyl Phosphates: Formed through alcoholysis reactions.

    Phosphoric Acid Derivatives: Result from hydrolysis.

    Substituted Phosphorodichloridates: Formed through nucleophilic substitution with amines.

Scientific Research Applications

2-Isopropoxyethyl Phosphorodichloridate is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.

    Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: Investigated for potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Applied in the production of pesticides, flame retardants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Isopropoxyethyl Phosphorodichloridate involves its reactivity with nucleophiles, leading to the substitution of chlorine atoms. This reactivity is due to the presence of the phosphorus atom, which is highly electrophilic. The compound can form stable intermediates with various nucleophiles, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Phosphorodichloridate: Similar in structure but with an ethyl group instead of an isopropoxy group.

    Methyl Phosphorodichloridate: Contains a methyl group, making it less bulky compared to 2-Isopropoxyethyl Phosphorodichloridate.

    Phenyl Phosphorodichloridate: Has a phenyl group, which significantly alters its reactivity and applications.

Uniqueness

This compound is unique due to its isopropoxy group, which provides steric hindrance and influences its reactivity. This makes it suitable for specific applications where other phosphorodichloridates may not be as effective.

Properties

Molecular Formula

C5H11Cl2O3P

Molecular Weight

221.02 g/mol

IUPAC Name

2-(2-dichlorophosphoryloxyethoxy)propane

InChI

InChI=1S/C5H11Cl2O3P/c1-5(2)9-3-4-10-11(6,7)8/h5H,3-4H2,1-2H3

InChI Key

BPJCTFHWEQDLFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOP(=O)(Cl)Cl

Origin of Product

United States

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